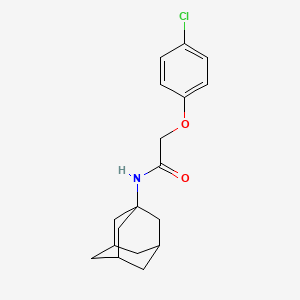![molecular formula C14H10F3NO2 B5152141 N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide](/img/structure/B5152141.png)
N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide, also known as DFB, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. DFB has been shown to have inhibitory effects on various enzymes and proteins, making it a promising candidate for the treatment of several diseases.
作用機序
N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide exerts its inhibitory effects by binding to the active site of its target enzymes and proteins. It forms strong interactions with key amino acid residues, leading to the disruption of enzymatic activity. The precise mechanism of action of N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide varies depending on the target enzyme or protein, but the overall effect is the inhibition of disease progression.
Biochemical and Physiological Effects:
N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on PARP, MMPs, and VEGF, N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide has also been shown to have anti-inflammatory properties. It has been shown to decrease the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide has also been shown to have antioxidant effects, protecting cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide in lab experiments is its specificity. It has been shown to have high selectivity for its target enzymes and proteins, minimizing off-target effects. Additionally, N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide has a relatively low toxicity profile, making it a safer option for in vitro and in vivo studies. However, one limitation of N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide is its solubility. N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide has low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide. One area of interest is the development of N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide analogs with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide and its effects on various disease pathways. N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide could also be explored for its potential use in combination therapies with other drugs. Overall, N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.
合成法
N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide can be synthesized through a multistep process starting with 3-(difluoromethoxy)aniline. The intermediate product is then reacted with 2-fluorobenzoyl chloride to produce the final product, N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide. The synthesis of N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide has been optimized to increase yield and purity, making it a viable option for large-scale production.
科学的研究の応用
N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, ultimately resulting in cell death. N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide has also been shown to have inhibitory effects on other enzymes and proteins involved in cancer progression, such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).
特性
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-12-7-2-1-6-11(12)13(19)18-9-4-3-5-10(8-9)20-14(16)17/h1-8,14H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJOMXUMUMMQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)OC(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(4-iodophenoxy)pentyl]amino}ethanol](/img/structure/B5152065.png)
![4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B5152072.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-propanamine](/img/structure/B5152077.png)
![1-(2,4-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5152078.png)
![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5152081.png)
![2-[(4-fluorophenoxy)methyl]-N-(3-isoxazolylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5152082.png)
![2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5152099.png)
![2-phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5152107.png)
![allyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5152113.png)

![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152136.png)
![7,7-dimethyl-N-[3-(4-morpholinyl)propyl]-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B5152147.png)
![2-(4-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)ethanol](/img/structure/B5152149.png)
